3,4-dichloro-N-phenyl-1-benzothiophene-2-carboxamide
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Overview
Description
3,4-Dichloro-N-phenyl-1-benzothiophene-2-carboxamide is a chemical compound with the molecular formula C15H9Cl2NOS. It belongs to the class of benzothiophene derivatives, which are known for their diverse biological activities and applications in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-phenyl-1-benzothiophene-2-carboxamide typically involves the reaction of 3,4-dichlorobenzothiophene with phenyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the formation of the carboxamide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-N-phenyl-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the reduced amide or amine derivatives.
Substitution: Formation of substituted benzothiophene derivatives with various functional groups.
Scientific Research Applications
3,4-Dichloro-N-phenyl-1-benzothiophene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in drug development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-phenyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-N-(3-(trifluoromethyl)phenyl)-1-benzothiophene-2-carboxamide
- 3,4-Dichloro-N-(2,4-dichlorophenyl)-1-benzothiophene-2-carboxamide
- 3,4-Dichloro-N-(4-methylphenyl)-1-benzothiophene-2-carboxamide
Uniqueness
3,4-Dichloro-N-phenyl-1-benzothiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both chlorine and phenyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H9Cl2NOS |
---|---|
Molecular Weight |
322.2 g/mol |
IUPAC Name |
3,4-dichloro-N-phenyl-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H9Cl2NOS/c16-10-7-4-8-11-12(10)13(17)14(20-11)15(19)18-9-5-2-1-3-6-9/h1-8H,(H,18,19) |
InChI Key |
LLQNUMZHKGBSRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl |
Origin of Product |
United States |
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